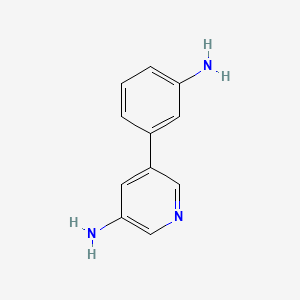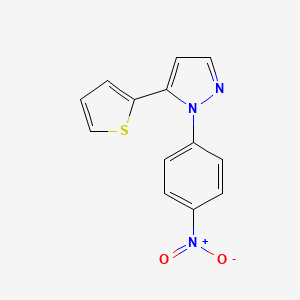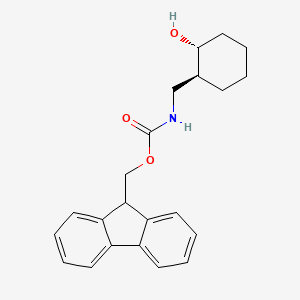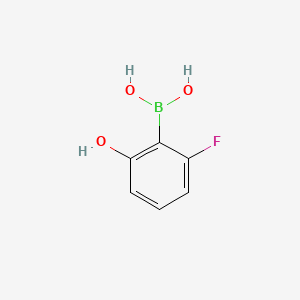
3-(Isoxazol-5-yl)pyrrolidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Isoxazol-5-yl)pyrrolidine is a heterocyclic compound that features both an isoxazole and a pyrrolidine ring Isoxazoles are five-membered rings containing one oxygen and one nitrogen atom at adjacent positions, while pyrrolidines are five-membered rings containing one nitrogen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions: One common method is the (3 + 2) cycloaddition reaction between an alkyne and a nitrile oxide to form the isoxazole ring . The pyrrolidine ring can then be introduced through various methods, including nucleophilic substitution reactions.
Industrial Production Methods: Industrial production of 3-(Isoxazol-5-yl)pyrrolidine may involve large-scale cycloaddition reactions using metal catalysts such as copper (I) or ruthenium (II). due to the high costs and environmental concerns associated with metal-catalyzed reactions, alternative metal-free synthetic routes are being explored .
Análisis De Reacciones Químicas
Types of Reactions: 3-(Isoxazol-5-yl)pyrrolidine can undergo various chemical reactions, including:
Oxidation: The isoxazole ring can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can be used to modify the functional groups attached to the isoxazole or pyrrolidine rings.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups into the compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are commonly employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the isoxazole ring may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups such as halogens or alkyl groups.
Aplicaciones Científicas De Investigación
3-(Isoxazol-5-yl)pyrrolidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Mecanismo De Acción
The mechanism of action of 3-(Isoxazol-5-yl)pyrrolidine depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets, including enzymes, receptors, and ion channels. For example, isoxazole derivatives have been shown to inhibit acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine, which is important in the treatment of Alzheimer’s disease . The pyrrolidine ring may also contribute to the compound’s binding affinity and selectivity for specific targets.
Comparación Con Compuestos Similares
Isoxazole: A five-membered ring with one oxygen and one nitrogen atom.
Pyrrolidine: A five-membered ring with one nitrogen atom.
3-(Benzo[d]isoxazol-3-yl)-N-substituted pyrrolidine-2,5-dione: A compound with similar structural features and potential biological activities.
Uniqueness: 3-(Isoxazol-5-yl)pyrrolidine is unique due to the combination of the isoxazole and pyrrolidine rings, which imparts distinct chemical and biological properties
Propiedades
Número CAS |
1225218-93-8 |
|---|---|
Fórmula molecular |
C7H11ClN2O |
Peso molecular |
174.63 g/mol |
Nombre IUPAC |
5-pyrrolidin-3-yl-1,2-oxazole;hydrochloride |
InChI |
InChI=1S/C7H10N2O.ClH/c1-3-8-5-6(1)7-2-4-9-10-7;/h2,4,6,8H,1,3,5H2;1H |
Clave InChI |
RIFWPPJJHJYLTL-UHFFFAOYSA-N |
SMILES |
C1CNCC1C2=CC=NO2 |
SMILES canónico |
C1CNCC1C2=CC=NO2.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![7-Methyl[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylic acid](/img/structure/B580992.png)









